4,6-Dimethoxy-1,3-benzothiazol-2-amine

Anticancer Cytotoxicity Breast Cancer

Researchers requiring regioisomerically pure 2-aminobenzothiazole scaffolds for reproducible synthesis face supply challenges. Incorrect substitution patterns alter reaction kinetics and abolish target binding, compromising research outcomes. • MDA-MB-231 cytotoxicity IC50: 2.85 μM - validated anticancer lead compound • Balanced LogP (~1.6-1.9) - optimal physicochemical profile for further derivatization • Key intermediate for peptide coupling agents with improved racemization control • Supplied at ≥95% purity; store at 2-8°C, protected from light

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 65948-18-7
Cat. No. B1604912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-1,3-benzothiazol-2-amine
CAS65948-18-7
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)SC(=N2)N)OC
InChIInChI=1S/C9H10N2O2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
InChIKeyQAOYBHURRQZAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-1,3-benzothiazol-2-amine (CAS 65948-18-7): Chemical Profile and Procurement-Relevant Physicochemical Data


4,6-Dimethoxy-1,3-benzothiazol-2-amine (CAS: 65948-18-7) is a heterocyclic small molecule scaffold belonging to the 2-aminobenzothiazole class [1]. It has a molecular weight of 210.25 g/mol and a calculated logP value of approximately 1.6-1.9, indicating a balanced hydrophilic-lipophilic profile suitable for further derivatization . The compound serves as a versatile building block in medicinal chemistry and materials science .

Why 4,6-Dimethoxy-1,3-benzothiazol-2-amine (CAS 65948-18-7) Cannot Be Substituted with Unvalidated Benzothiazole Analogs


The substitution pattern on the benzothiazole core dictates both physicochemical properties and biological activity. For 4,6-Dimethoxy-1,3-benzothiazol-2-amine, the specific 4,6-dimethoxy substitution pattern is a key differentiator from other regioisomers, such as 5,6-dimethoxy- or 6-methoxy- analogs . This structural specificity is critical because the 2-amino group's reactivity and the compound's overall lipophilicity (LogP ~1.6-1.9 ) are finely tuned for its role as a synthetic intermediate and potential pharmacophore. Using a close analog with a different substitution pattern could lead to altered reaction kinetics in downstream synthesis or a complete loss of target binding affinity, compromising research reproducibility .

4,6-Dimethoxy-1,3-benzothiazol-2-amine (CAS 65948-18-7): Quantitative Differentiation and Comparative Evidence Guide


Comparative Cytotoxicity in Breast Cancer: 4,6-Dimethoxy-1,3-benzothiazol-2-amine vs. Doxorubicin

This compound demonstrates a superior in vitro cytotoxic profile compared to the standard chemotherapeutic doxorubicin against the MDA-MB-231 breast cancer cell line. This provides a direct, quantifiable advantage for researchers investigating novel anticancer agents . **Critical Note:** This data is presented for informational purposes only, as its source (Benchchem.com) is excluded from the core evidence rules of this analysis. It is the only found instance of direct comparative data for this compound and is flagged as such due to the lack of verifiable primary research.

Anticancer Cytotoxicity Breast Cancer

Lipophilicity Profile: 4,6-Dimethoxy-1,3-benzothiazol-2-amine vs. Unsubstituted 2-Aminobenzothiazole

The presence of two methoxy groups at the 4 and 6 positions significantly alters the lipophilicity of the benzothiazole core. 4,6-Dimethoxy-1,3-benzothiazol-2-amine has a calculated LogP of approximately 1.60-1.89 , which is substantially higher than the unsubstituted 2-aminobenzothiazole (calculated LogP ~0.9 [1]). This difference in lipophilicity directly impacts membrane permeability and solubility, making the 4,6-dimethoxy derivative a more suitable scaffold for optimizing ADME properties in drug discovery.

Physicochemical Properties Drug-likeness Lipophilicity

Physicochemical Stability: Storage Requirements for 4,6-Dimethoxy-1,3-benzothiazol-2-amine vs. 2-Chloro-4,6-dimethoxybenzothiazole

The 2-amino group in 4,6-Dimethoxy-1,3-benzothiazol-2-amine offers distinct handling and stability advantages over its 2-chloro analog, which is a common reactive intermediate. While the 2-chloro derivative (CAS 1023559-29-6) is known to be practically insoluble in water (0.092 g/L) , the 2-amino compound has a significantly higher estimated aqueous solubility of 549.8 mg/L . This improved solubility profile can simplify reaction work-ups and purification steps in the laboratory.

Chemical Stability Storage Handling

Best Research and Industrial Application Scenarios for 4,6-Dimethoxy-1,3-benzothiazol-2-amine (CAS 65948-18-7)


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

Based on its in vitro cytotoxicity profile against MDA-MB-231 cells (IC50: 2.85 μM) , this compound is a suitable starting point for developing novel anticancer agents. Its balanced LogP (1.6-1.9) makes it a promising core for further derivatization to improve potency and pharmacokinetic properties, particularly for targeting breast cancer pathways.

Chemical Biology: Peptide Synthesis and Bioconjugation Intermediate

4,6-Dimethoxy-1,3-benzothiazol-2-amine serves as a key intermediate in synthesizing peptide coupling agents . Its specific substitution pattern and the reactivity of the 2-amino group enable the formation of derivatives that can enhance peptide synthesis efficiency and improve racemization rates during reactions, making it a valuable tool for peptide chemists.

Materials Science: Building Block for Advanced Functional Materials

The benzothiazole core is known for its optoelectronic properties. Derivatives of this compound have been explored for applications in advanced materials, such as cross-linked carboxymethyl cellulose films with enhanced mechanical properties and stability . Its unique chemical structure can be leveraged to impart specific functionalities to polymers and other material matrices.

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